7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Overview
Description
The compound “7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds has been of interest due to their valuable biological properties .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be achieved through various methods. One approach involves the annulation of the pyrimidine moiety to the triazole ring and the annulation of the triazole fragment to the pyrimidine ring . Another method involves the reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines is characterized by a fused heterocyclic system . The structure of the specific compound “this compound” is not explicitly mentioned in the search results.Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are diverse. For instance, the Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines . The reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones have also been reported .Scientific Research Applications
Microwave-Assisted Synthesis
- A study by Divate & Dhongade-Desai (2014) highlights the microwave-assisted synthesis of derivatives of 7-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile. They emphasize the efficiency and green aspects of this method, resulting in high yields of the product. Notably, one derivative was identified as a promising anticonvulsant agent (Divate & Dhongade-Desai, 2014).
One-Pot Synthesis Techniques
- Ablajan et al. (2012) conducted a study on the one-pot synthesis of novel 5-amino-7-aryl-7,8-dihydro-[1,2,4] triazolo[4,3-a]-pyrimidine-6-carbonitriles. This method showcases short reaction times, good yields, and simplicity (Ablajan, Kamil, Tuoheti, & Wan-fu, 2012).
On-Water Synthesis
- Gol, Khatri, & Barot (2019) demonstrated an efficient, regioselective on-water synthesis of variously substituted derivatives. This environmentally friendly method offers high yields and broad substrate scope (Gol, Khatri, & Barot, 2019).
Three-Component Condensation
- Ranjbar‐Karimi, Beiki-Shoraki, & Amiri (2010) explored a simple method for synthesizing 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles through three-component condensation. This method provides a convenient approach to create new compounds (Ranjbar‐Karimi, Beiki-Shoraki, & Amiri, 2010).
Halogen-Metal Exchange Reactions
- Tanji, Kato, & Higashino (1991) investigated the halogen-metal exchange reactions in the synthesis of 7-iodo-3-phenyl-3H-1, 2, 3-triazolo[4, 5-d]pyrimidine derivatives. This reaction led to various substituted compounds, highlighting the flexibility of this chemical framework (Tanji, Kato, & Higashino, 1991).
Properties
IUPAC Name |
7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N6/c1-4-5(2-8)6(9)13-7(12-4)10-3-11-13/h3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUYSNUIRGHCEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101175801 | |
Record name | 7-Amino-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101175801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1030419-74-9 | |
Record name | 7-Amino-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1030419-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Amino-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101175801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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